molecular formula C7H11NO4 B12090085 Dimethyl (2Z)-3-amino-2-pentenedioate

Dimethyl (2Z)-3-amino-2-pentenedioate

Cat. No.: B12090085
M. Wt: 173.17 g/mol
InChI Key: CIDSYVVJNVVERM-HYXAFXHYSA-N
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Description

Dimethyl (2Z)-3-amino-2-pentenedioate is an organic compound with the molecular formula C7H11NO4. It is a derivative of pentenedioic acid, featuring an amino group and two ester groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (2Z)-3-amino-2-pentenedioate can be synthesized through several methods. One common approach involves the reaction of dimethyl acetylenedicarboxylate with an appropriate amine under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2Z)-3-amino-2-pentenedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

Dimethyl (2Z)-3-amino-2-pentenedioate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of dimethyl (2Z)-3-amino-2-pentenedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of pentenedioic acid, such as:

  • Dimethyl (2E)-3-amino-2-pentenedioate
  • Dimethyl (2Z)-3-methylamino-2-pentenedioate
  • Dimethyl (2E)-3-methylamino-2-pentenedioate

Uniqueness

Dimethyl (2Z)-3-amino-2-pentenedioate is unique due to its specific configuration and functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

dimethyl (Z)-3-aminopent-2-enedioate

InChI

InChI=1S/C7H11NO4/c1-11-6(9)3-5(8)4-7(10)12-2/h3H,4,8H2,1-2H3/b5-3-

InChI Key

CIDSYVVJNVVERM-HYXAFXHYSA-N

Isomeric SMILES

COC(=O)C/C(=C/C(=O)OC)/N

Canonical SMILES

COC(=O)CC(=CC(=O)OC)N

Origin of Product

United States

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